

An In-depth Technical Guide to 4-(Trifluoromethyl)phenylbiguanide Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Trifluoromethyl)phenylbiguanide hydrochloride

Cat. No.: B105228

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of **4-(Trifluoromethyl)phenylbiguanide hydrochloride**, a fluorinated arylbiguanide derivative. By synthesizing available data on its chemical properties, synthesis, and safety, and drawing expert-driven hypotheses on its mechanism of action based on its structural motifs, this guide serves as a foundational resource. We delve into its physicochemical characteristics, postulate its biological activities by examining the well-established roles of the biguanide and phenylbiguanide pharmacophores, and provide actionable protocols for its analytical determination. This guide is structured to deliver both foundational knowledge and practical insights for professionals engaged in chemical research and drug discovery.

Chemical Identity and Physicochemical Properties

4-(Trifluoromethyl)phenylbiguanide hydrochloride is a synthetic organic compound characterized by a phenylbiguanide core structure with a trifluoromethyl (-CF₃) substituent at the para-position of the phenyl ring. The trifluoromethyl group is a key feature in modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules.^[1] The biguanide moiety is the pharmacophore of widely used drugs, suggesting a rich potential for biological activity.^{[2][3]}

The fundamental properties of the hydrochloride salt are summarized below for quick reference.

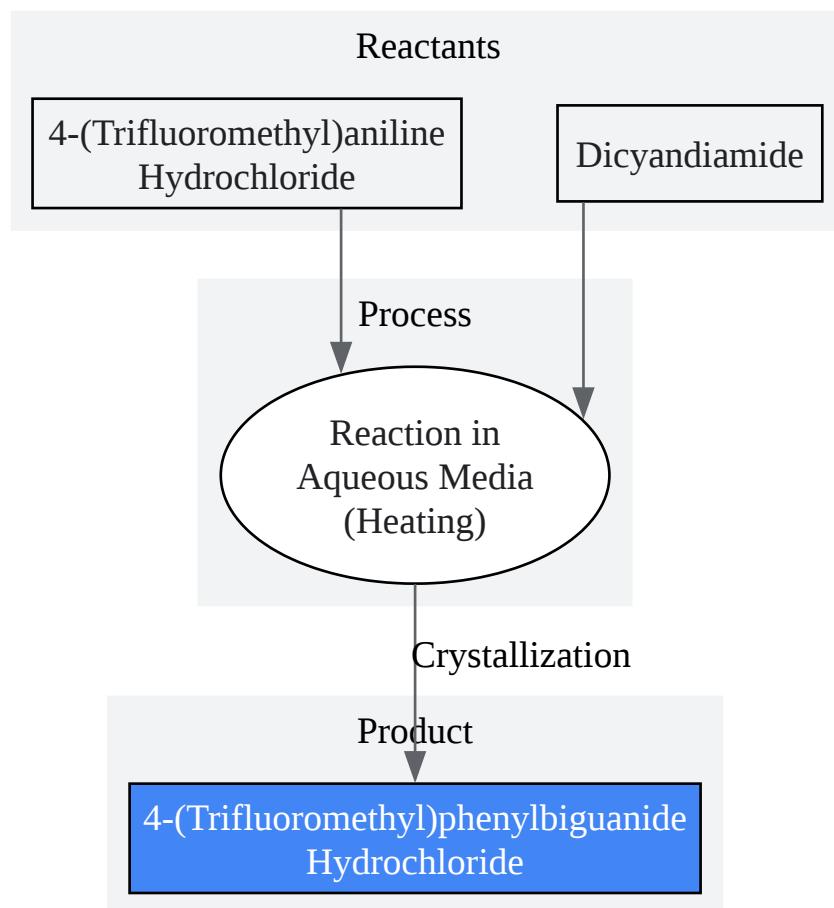
Property	Value	Source(s)
IUPAC Name	1-[4-(Trifluoromethyl)phenyl]biguanide;hydrochloride	N/A
Synonyms	1-(4-(Trifluoromethyl)phenyl)biguanide HCl	[4]
CAS Number	18960-29-7	[5]
Molecular Formula	C9H11ClF3N5	
Molecular Weight	281.67 g/mol	
Melting Point	209-213 °C	
Appearance	White to off-white solid	[6]
SMILES	Cl[H].NC(=N)NC(=N)Nc1ccc(c1)C(F)(F)F	
InChI Key	RTSKKAVUWUZDF-UHFFFAOYSA-N	

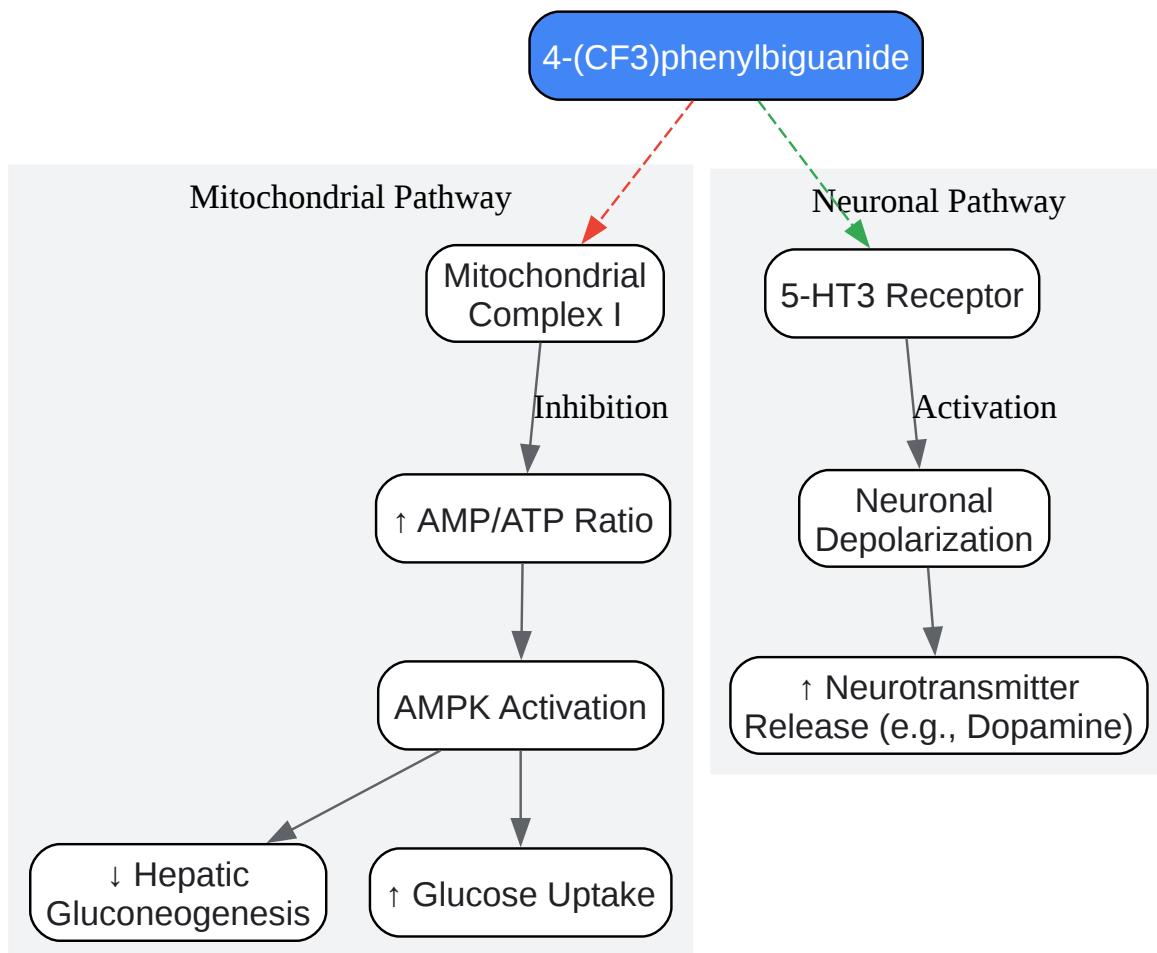
Synthesis and Characterization

The synthesis of 1-arylbguanides is a well-established process in organic chemistry. The most common and practical method involves the reaction of an appropriate anilinium salt with dicyandiamide.[7][8] For **4-(Trifluoromethyl)phenylbiguanide hydrochloride**, this involves heating 4-(trifluoromethyl)aniline hydrochloride with dicyandiamide.

Causality of Experimental Choice: This method is favored for its operational simplicity and the tendency of the final biguanide hydrochloride salt to crystallize directly from the aqueous reaction mixture, often in high purity.[7] Using the pre-formed hydrochloride salt of the aniline derivative provides the necessary acidic medium for the reaction to proceed efficiently.

General Synthetic Workflow Diagram



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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Trifluoromethyl)phenylbiguanide Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105228#4-trifluoromethyl-phenylbiguanide-hydrochloride-chemical-properties>]

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